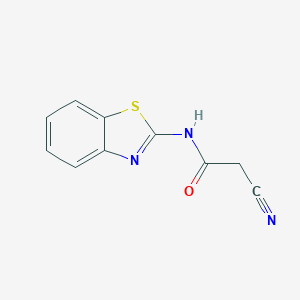

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide

Overview

Description

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are bicyclic compounds consisting of a benzene ring fused to a thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide typically involves the reaction of 2-aminobenzothiazole with cyanoacetic acid or its derivatives. One common method involves the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as coupling agents in dimethylformamide solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antifungal properties.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials with specific properties, such as optical materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes involved in the biosynthesis of nucleic acids, thereby preventing the proliferation of cancer cells. The compound may also interact with cellular membranes, leading to increased permeability and cell death .

Comparison with Similar Compounds

Similar Compounds

2-aminobenzothiazole: A precursor in the synthesis of N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide.

Benzothiazole-2-carboxamide: Another benzothiazole derivative with similar biological activities.

2-cyanoacetamide: A simpler compound that lacks the benzothiazole ring but shares the cyanoacetamide moiety.

Uniqueness

This compound is unique due to its combination of the benzothiazole ring and the cyanoacetamide group, which imparts distinct chemical and biological properties.

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide is a compound belonging to the benzothiazole derivatives, characterized by a unique combination of a benzothiazole ring and a cyanoacetamide functional group. This structural configuration contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₆N₂OS, with a molecular weight of approximately 194.22 g/mol. Its structure can be represented as follows:

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities , including:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes within the microbes .

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing promise as a potential anticancer agent .

- Enzyme Inhibition : The compound has been studied for its interactions with specific enzymes, indicating potential as an enzyme inhibitor. This property is crucial for developing drugs targeting metabolic pathways in diseases such as cancer and infections .

The mechanism through which this compound exerts its biological effects involves:

- Binding Affinity : Interaction studies reveal that the compound binds to specific biological targets, including enzymes and receptors. This binding can modulate enzyme activity or alter signaling pathways within cells .

- Structural Similarity : Its structural similarities with other benzothiazole derivatives enhance its biological activity. The presence of the cyano group increases reactivity and interaction potential with biological macromolecules .

Synthetic Methods

This compound can be synthesized through various methods, including:

- Sonication Method : A mixture of 2-amino-benzothiazole and cyanoacetic acid in acetic anhydride under sonication conditions has been reported to yield high purity and yield of the compound .

- Conventional Heating : Traditional heating methods can also be employed for synthesis, although they may result in lower yields compared to sonication techniques.

Research Applications

This compound serves as a valuable precursor in several research areas:

- Drug Development : Its diverse biological activities make it a candidate for further drug development studies focused on antimicrobial and anticancer therapies .

- Chemical Biology : The compound is used as a probe in chemical biology to study cellular processes and interactions with biomolecules .

Case Studies

Several studies have highlighted the biological activity of this compound:

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-cyanoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3OS/c11-6-5-9(14)13-10-12-7-3-1-2-4-8(7)15-10/h1-4H,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISWVTKOHDNMTOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.